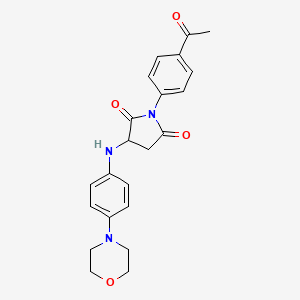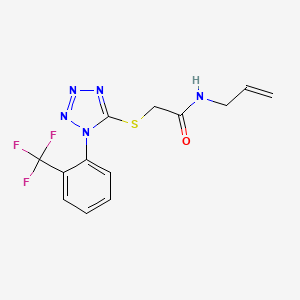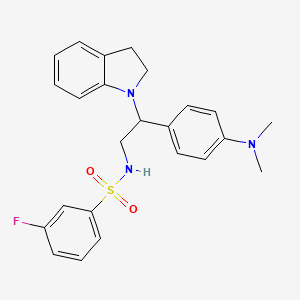
N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-3-fluorobenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-3-fluorobenzenesulfonamide, commonly known as DIBO, is a chemical compound that has gained attention in scientific research for its potential therapeutic applications. DIBO is a sulfonamide derivative that belongs to the family of indole-based compounds. It has been found to exhibit promising anticancer properties and has been studied extensively in recent years.
作用机制
The exact mechanism of action of DIBO is not fully understood, but it is believed to target multiple pathways involved in cancer development and progression. DIBO has been shown to inhibit the activity of several enzymes involved in cell growth and survival, including protein kinase C and AKT. Additionally, DIBO has been found to modulate the expression of several genes involved in cancer progression, including p53 and Bcl-2.
Biochemical and Physiological Effects:
DIBO has been shown to have several biochemical and physiological effects. In addition to its anticancer properties, DIBO has been found to exhibit anti-inflammatory activity and has been proposed as a potential treatment for inflammatory diseases. DIBO has also been shown to have a neuroprotective effect and has been studied as a potential treatment for neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of DIBO is its potent anticancer activity, which makes it a promising candidate for cancer treatment. Additionally, DIBO has been found to have a relatively low toxicity profile, which is important for the development of new cancer therapies. However, the synthesis of DIBO can be challenging, and the compound may not be suitable for use in certain experimental systems due to its chemical properties.
未来方向
There are several future directions for research on DIBO. One area of focus is the development of new analogs of DIBO with improved potency and selectivity. Additionally, the use of DIBO in combination with other anticancer agents is an area of ongoing research. Finally, the potential use of DIBO in the treatment of other diseases, such as inflammatory and neurodegenerative diseases, is an area of interest for future research.
合成方法
The synthesis of DIBO involves the reaction of 4-(dimethylamino)benzaldehyde with indole-3-carboxaldehyde in the presence of a base. The resulting product is then treated with 3-fluorobenzenesulfonyl chloride to obtain the final compound. The synthesis of DIBO has been optimized to improve yield and purity, and several modifications to the reaction conditions have been proposed.
科学研究应用
DIBO has been the subject of numerous studies in the field of cancer research. It has been found to exhibit potent antiproliferative activity against a variety of cancer cell lines, including breast, lung, and prostate cancer. DIBO has been shown to induce apoptosis, cell cycle arrest, and inhibit angiogenesis, which are all important mechanisms in cancer treatment.
属性
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-3-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FN3O2S/c1-27(2)21-12-10-19(11-13-21)24(28-15-14-18-6-3-4-9-23(18)28)17-26-31(29,30)22-8-5-7-20(25)16-22/h3-13,16,24,26H,14-15,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYOROPBQUWGBGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=CC(=C2)F)N3CCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-methyl-9-(2-methylphenyl)-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2458955.png)
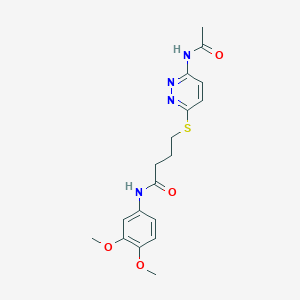


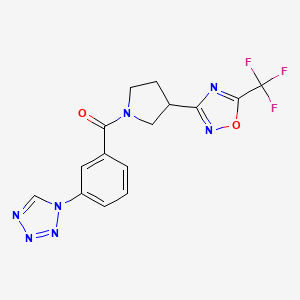
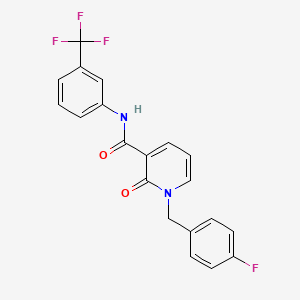

![1-[(E)-2-phenylethenyl]sulfonyl-4-(2,4,6-trimethoxyphenyl)-3,6-dihydro-2H-pyridine](/img/structure/B2458965.png)
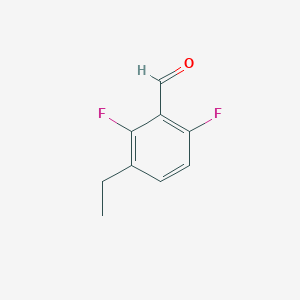
![Ethyl 4-((2-(benzo[d][1,3]dioxole-5-carboxamido)ethyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2458972.png)
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-chloro-4-fluorobenzamide](/img/structure/B2458974.png)
